molecular formula C20H16N2OS2 B450910 N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B450910
M. Wt: 364.5g/mol
InChI Key: NYHVQRYRRKVVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienylacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a phenyl group attached to a thienyl ring, as well as a phenylsulfanyl group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiophene derivatives.

    Introduction of Substituents: The cyano, methyl, and phenyl groups can be introduced through various substitution reactions using reagents like cyanogen bromide, methyl iodide, and phenylboronic acid.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors.

    Signal Transduction: The compound might interfere with intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylthio)acetamide
  • N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylsulfonyl)acetamide
  • N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylseleno)acetamide

Uniqueness

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of both a thienyl ring and a phenylsulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5g/mol

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H16N2OS2/c1-14-19(15-8-4-2-5-9-15)17(12-21)20(25-14)22-18(23)13-24-16-10-6-3-7-11-16/h2-11H,13H2,1H3,(H,22,23)

InChI Key

NYHVQRYRRKVVFY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.